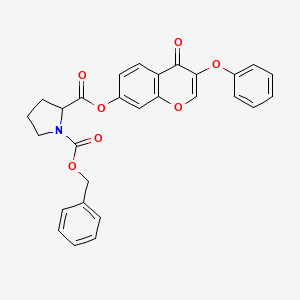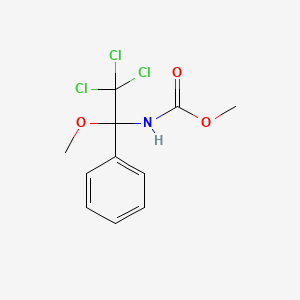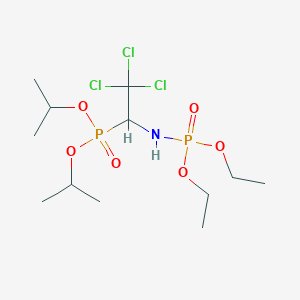
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate
Overview
Description
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a chromenyl moiety
Preparation Methods
The synthesis of 1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include:
Benzyl Protection: The initial step often involves the protection of hydroxyl groups using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Chromene Synthesis: The chromenyl moiety is synthesized separately, often through cyclization reactions involving phenolic compounds and aldehydes.
Coupling Reactions: The final step involves coupling the chromenyl moiety with the pyrrolidine ring, typically using reagents like palladium catalysts in a Suzuki or Ullmann coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput screening for reaction conditions and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chromenyl moieties, often using halogenated reagents.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper iodide for coupling reactions.
Major products formed from these reactions include various substituted pyrrolidine derivatives and chromenyl compounds.
Scientific Research Applications
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand the interaction of pyrrolidine derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pyrrolidine ring’s stereochemistry and the chromenyl moiety’s electronic properties play crucial roles in these interactions .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and chromenyl compounds:
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Indole Derivatives: These compounds share structural similarities and are studied for their diverse biological activities.
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate is unique due to its combination of a pyrrolidine ring and a chromenyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 2-O-(4-oxo-3-phenoxychromen-7-yl) pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c30-26-22-14-13-21(16-24(22)33-18-25(26)35-20-10-5-2-6-11-20)36-27(31)23-12-7-15-29(23)28(32)34-17-19-8-3-1-4-9-19/h1-6,8-11,13-14,16,18,23H,7,12,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOUDKKACHXGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one](/img/structure/B3823524.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate](/img/structure/B3823543.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)
![4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one](/img/structure/B3823553.png)

![Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B3823567.png)

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![7-hydroxy-1-methyl-7,8-dihydro-6H-[1,3]thiazino[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3823581.png)
![1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3823584.png)
![6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose](/img/structure/B3823592.png)
